4-Amino-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(trifluoromethyl)benzamide is a chemical compound with the CAS Number: 934600-95-0 . It has a molecular weight of 204.15 . The compound is typically stored in a dark place at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H7F3N2O/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,12H2,(H2,13,14)
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound’s density, boiling point, and other physical properties are not specified in the search results.Scientific Research Applications
1. Polymer Synthesis
4-Amino-2-(trifluoromethyl)benzamide is involved in the synthesis of poly(p-benzamide) with a defined molecular weight and low polydispersity, as well as block copolymers containing well-defined aramide. This process has been demonstrated in the synthesis of polyamides with controlled molecular weight and low polydispersity, highlighting its potential in the field of polymer chemistry (Yokozawa et al., 2002).
2. Antioxidant Activity
Research has shown the potential antioxidant activity of amino-substituted benzamide derivatives, including this compound. Electrochemical studies suggest these compounds can act as powerful antioxidants by scavenging free radicals (Jovanović et al., 2020).
3. Potential Anticancer Agents
Certain derivatives of this compound have been evaluated for their potential as anticancer agents, particularly as inhibitors of receptor tyrosine kinases, which are critical in cancer cell signaling (Kalinichenko et al., 2019).
4. Soluble Polyamides
This compound plays a role in the synthesis of organo-soluble polyamides, demonstrating its utility in creating new materials with specific solubility and thermal properties (Bera et al., 2012).
5. Carbonic Anhydrase Inhibition
Benzamides, including those with this compound structure, have been found effective in inhibiting carbonic anhydrases, enzymes important in various physiological processes (Abdoli et al., 2018).
6. Histone Deacetylase Inhibition
Compounds derived from this compound have been identified as inhibitors of histone deacetylase (HDAC), which is significant in cancer research for its role in gene expression (Zhou et al., 2008).
7. Mosquito Development Inhibition
Some substituted benzamides, which may include this compound derivatives, have shown efficacy in inhibiting mosquito development, suggesting potential applications in pest control (Schaefer et al., 1978).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-Amino-2-(trifluoromethyl)benzamide is Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects such as inflammation and pain.
Mode of Action
This compound interacts with COX-1 by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the physiological effects that these compounds mediate.
Pharmacokinetics
It is known that the compound is cell-permeable , suggesting that it can readily cross cell membranes to exert its effects This property is crucial for its bioavailability, as it allows the compound to reach its target sites within the body
Properties
IUPAC Name |
4-amino-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,12H2,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCGTQFWCJKPMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.